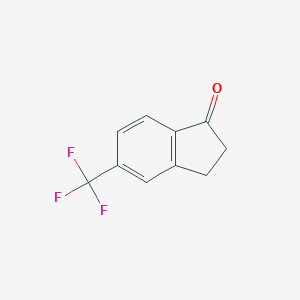

5-(Trifluoromethyl)-1-indanone

Vue d'ensemble

Description

5-(Trifluoromethyl)-1-indanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an indanone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of indanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light . Another approach involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-1-indanone may involve large-scale trifluoromethylation processes using efficient and cost-effective reagents and catalysts. The vapor-phase chlorination/fluorination method at high temperatures with transition metal-based catalysts, such as iron fluoride, is also a viable industrial approach .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Trifluoromethyl)-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indanone derivatives.

Applications De Recherche Scientifique

5-(Trifluoromethyl)-1-indanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)-1-indanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and electronic effects. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biological pathways .

Comparaison Avec Des Composés Similaires

Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.

Trifluoromethylbenzonitrile: Utilized in the synthesis of pharmaceutical intermediates.

Trifluoromethylthioanisole: Applied in materials science and organic synthesis.

Uniqueness: 5-(Trifluoromethyl)-1-indanone is unique due to its indanone core structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Activité Biologique

5-(Trifluoromethyl)-1-indanone is a compound that has garnered attention in various fields of research due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (C₁₀H₇F₃O) features a trifluoromethyl group attached to an indanone structure. This configuration enhances its lipophilicity and metabolic stability , making it a promising candidate for drug development and other biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of various biological pathways. Notably, it has been investigated for its potential as:

- Anti-inflammatory agent : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Adrenergic receptor modulator : Research indicates interactions with adrenergic receptors, which could have implications for cardiovascular disease treatments.

Biological Activities

Research has documented various biological activities associated with this compound:

- Antiviral and Antibacterial Properties : Similar indanone derivatives have shown activity against viral infections and bacterial growth, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity : Some studies indicate that derivatives of indanones can inhibit cancer cell proliferation, making them candidates for anticancer drug development .

- Pharmaceutical Applications : The compound is being explored as a precursor in synthesizing biologically active compounds and pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is essential. The table below highlights key characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)-1-indanone | Trifluoromethyl group at position 4 | Different positioning affects reactivity |

| 5-(Chloro)-1-indanone | Chlorine substituent instead of CF₃ | Different electronic effects due to chlorine |

| 2-(Trifluoromethyl)-1-indanone | Trifluoromethyl group at position 2 | Altered steric effects influencing reactivity |

| 5-Hydroxy-1-indanone | Hydroxyl group instead of trifluoromethyl | Enhanced solubility and potential hydrogen bonding |

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of indanones.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anti-inflammatory Research : A study investigated the compound's ability to modulate inflammatory cytokines in vitro, showing promise as an anti-inflammatory agent.

- Cardiovascular Applications : Research focused on its interaction with adrenergic receptors demonstrated potential therapeutic effects in managing hypertension and heart diseases.

- Anticancer Activity : In vitro studies on cancer cell lines indicated that derivatives based on this compound exhibited cytotoxic effects, warranting further investigation into their mechanisms of action .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSXMYSALCGWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479213 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150969-56-5 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.